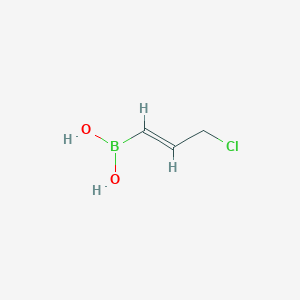

trans-2-Chloromethylvinylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(E)-3-chloroprop-1-enyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BClO2/c5-3-1-2-4(6)7/h1-2,6-7H,3H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTGSXGIIONQHI-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCCl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CCl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301260367 | |

| Record name | B-[(1E)-3-Chloro-1-propen-1-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491879-29-9 | |

| Record name | B-[(1E)-3-Chloro-1-propen-1-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491879-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[(1E)-3-Chloro-1-propen-1-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the fundamental properties of trans-2-Chloromethylvinylboronic acid?

An In-depth Technical Guide to the Fundamental Properties and Applications of trans-2-Chloromethylvinylboronic Acid and its Pinacol Ester

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of this compound, with a primary focus on its more stable and synthetically versatile derivative, this compound pinacol ester. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize advanced chemical building blocks. We will delve into the causality behind its synthetic utility, particularly in palladium-catalyzed cross-coupling reactions, and provide insights into its handling, characterization, and emerging applications. The protocols and mechanistic discussions herein are grounded in established, peer-reviewed literature to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance in Synthesis

Vinylboronic acids (VBAs) and their derivatives are a cornerstone of modern organic synthesis, prized for their unique combination of stability and versatile reactivity.[1] Among these, this compound and its pinacol ester represent a strategically functionalized building block. The presence of a vinylboronate moiety, a chloromethyl group, and a defined trans-stereochemistry provides a trifecta of chemical handles for complex molecule synthesis.

The boronic acid group is a key participant in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used methods for carbon-carbon bond formation.[2] The vinyl group acts as a rigid linker, while the chloromethyl group offers a reactive site for subsequent nucleophilic substitution, enabling straightforward derivatization post-coupling. This multi-functionality makes it an invaluable reagent in the construction of pharmaceutical intermediates and complex molecular architectures.[3][4]

This guide will focus primarily on the pinacol ester derivative, as it offers significant advantages in terms of stability, shelf-life, and handling, mitigating the propensity of the free boronic acid to undergo polymerization.[5] This choice reflects a field-proven insight: the use of boronic esters is often a critical factor for the success and reproducibility of synthetic campaigns in drug discovery.[5]

Physicochemical and Safety Profile

Understanding the core properties of a reagent is paramount for its effective and safe implementation in any experimental workflow. The data presented below is consolidated from reliable chemical supplier databases and safety data sheets (SDS).[1][6][7]

Core Properties

A comparison of the free boronic acid and its pinacol ester highlights the practical advantages of the latter for laboratory use.

| Property | This compound | This compound pinacol ester |

| CAS Number | 215951-86-3[8] | 153724-93-7[1] |

| Molecular Formula | C₃H₆BClO₂[8] | C₉H₁₆BClO₂[1] |

| Molecular Weight | 120.34 g/mol [8] | 202.49 g/mol [1] |

| Appearance | White to off-white solid[8] | Colorless to pale yellow liquid[1] |

| Melting Point | 110-113 °C (decomposes)[8] | Not applicable |

| Boiling Point | Not available | 57-62 °C @ 0.3-0.4 mmHg[1] |

| Density | ~1.20 g/cm³ (predicted) | 1.028 g/mL at 25 °C[1] |

| Synonyms | (E)-(3-chloroprop-1-en-1-yl)boronic acid | (E)-2-(3-Chloro-1-propenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Safety and Handling

Proper handling is crucial due to the reactive nature of the compound and general laboratory hazards. The following guidelines are based on typical SDS for boronic esters.[6][7][9]

-

General Handling: Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[1]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[3] For long-term stability, refrigeration at 2-8 °C is recommended.[3] The pinacol ester is classified as a combustible liquid.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move person to fresh air.

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

-

Synthesis and Characterization

The synthesis of vinylboronic acid pinacol esters is well-established, with hydroboration of alkynes being a primary and highly efficient method.[10]

Representative Synthesis Protocol: Hydroboration of a Functionalized Alkyne

The following is a representative, one-pot procedure for the synthesis of (E)-alkenylboronic acid pinacol esters, adapted from established literature.[10] This method is directly applicable to the synthesis of this compound pinacol ester from 3-chloro-1-propyne.

Workflow Diagram: Synthesis of (E)-Alkenylboronic Acid Pinacol Esters

Caption: One-pot synthesis of (E)-alkenylboronic acid pinacol esters.

Step-by-Step Methodology:

-

Catalyst Preparation: In a flame-dried, argon-purged flask, prepare a catalytic amount of dicyclohexylborane by adding cyclohexene (2 equivalents) to a solution of BH₃·THF (1 equivalent) at 0 °C and stirring for 3 hours at room temperature.

-

Hydroboration: To the flask containing the catalyst, add a solution of catecholborane in THF. Subsequently, add the alkyne substrate (e.g., 3-chloro-1-propyne, 1 equivalent) dropwise at room temperature. Stir the reaction mixture for several hours until analysis (e.g., by GC-MS) shows complete consumption of the alkyne.

-

Transesterification: Add pinacol (1.1 equivalents) to the reaction mixture and stir for an additional 2-3 hours at room temperature.

-

Workup and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like pentane or diethyl ether and wash with water to remove catechol byproducts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can then be purified by vacuum distillation or silica gel chromatography to yield the pure this compound pinacol ester.[10]

Spectroscopic Characterization (Expected)

-

¹H NMR:

-

Vinyl Protons: Two doublets are expected in the range of δ 5.5-7.0 ppm. The large coupling constant (J ≈ 18 Hz) between these protons is characteristic of a trans relationship.

-

Chloromethyl Protons (-CH₂Cl): A doublet is expected around δ 4.1-4.3 ppm, coupled to the adjacent vinyl proton.

-

Pinacol Protons (-C(CH₃)₂): A sharp singlet integrating to 12 protons is expected around δ 1.2-1.3 ppm. This is a hallmark signal for a pinacol boronic ester.

-

-

¹³C NMR:

-

Vinyl Carbons: Signals are expected in the alkene region (δ 120-150 ppm). The carbon attached to the boron atom (C-B) will appear as a broad signal, a characteristic feature due to the quadrupolar nature of the boron nucleus.

-

Chloromethyl Carbon (-CH₂Cl): A signal is expected around δ 45-50 ppm.

-

Pinacol Carbons: Signals for the quaternary carbons and the methyl carbons of the pinacol group are expected around δ 83-85 ppm and δ 24-25 ppm, respectively.

-

Reactivity and Key Applications

The utility of this compound pinacol ester stems from its ability to participate in a variety of powerful synthetic transformations.

The Suzuki-Miyaura Cross-Coupling Reaction

This is the cornerstone application. The reaction facilitates the formation of a C(sp²)-C(sp²) bond between the vinylboronic ester and an aryl or vinyl halide/triflate, a critical transformation in the synthesis of styrenes, dienes, and biaryls found in many drug candidates.[12][13]

Mechanism Overview: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Protocol Design: The success of a Suzuki coupling hinges on the careful selection of catalyst, base, and solvent.

-

Catalyst: A palladium(0) source is required. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ is used, which is reduced in situ. Phosphine ligands (e.g., SPhos, PPh₃) are crucial for stabilizing the palladium center and facilitating the catalytic cycle.[12]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. Its primary role is to activate the boronic ester by forming a more nucleophilic boronate complex, which accelerates the transmetalation step—often the rate-limiting step of the cycle.[12]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is common. Water aids in dissolving the inorganic base and facilitating the formation of the active boronate species.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) under a positive pressure of inert gas.

-

Heat the reaction mixture (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Gold-Catalyzed Cycloisomerization

A more advanced application involves using the pinacol ester as a precursor to boronated enynes. These substrates can undergo gold-catalyzed cycloisomerization to produce various dienyl boronates, which are themselves versatile synthetic intermediates.[14] This reaction pathway opens access to complex cyclic and polycyclic systems.

Logical Workflow: From Boronic Ester to Dienyl Boronates

Caption: Synthetic route to dienyl boronates via gold catalysis.

This transformation showcases the reagent's utility as a platform for building molecular complexity through sequential catalytic processes.

Conclusion

This compound, particularly in its pinacol ester form, is a powerful and versatile reagent for modern organic synthesis. Its fundamental properties—defined stereochemistry, orthogonal reactive sites, and excellent stability as an ester—make it a preferred building block for drug discovery and development. A thorough understanding of its reactivity, especially in the context of the Suzuki-Miyaura coupling, allows researchers to rationally design and execute complex synthetic routes. The self-validating nature of these protocols, grounded in decades of mechanistic studies, ensures a high degree of reliability. As catalysis and synthetic methodology continue to evolve, the strategic application of such precisely functionalized reagents will remain critical to advancing the frontiers of medicinal chemistry.

References

- Lee, J. C. H., & Hall, D. G. (2011). Gold-catalyzed cycloisomerization reactions of boronated enynes. Tetrahedron Letters, 52(2), 321-324.

-

Gold‐Catalyzed Cycloisomerization Reactions of Boronated Enynes. Semantic Scholar. [Link]

-

3-Chloropropenyl-1-boronic acid pinacol ester. Frontier Specialty Chemicals. [Link]

-

Allylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

boronic esters. Organic Syntheses Procedure. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Safety Data Sheet - 4-(Methylamino)phenylboronic acid pinacol ester. Fisher Scientific. [Link]

- Wang, Z., & Wang, J. (2014). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. Royal Society of Chemistry.

- Highly Selective Allylborations of Aldehydes Using α,α‐Disubstituted Allylic Pinacol Boronic Esters. OUCI.

- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(16), 7331-7334.

-

Product Name: 3-Chloropropenyl-1-boronic acid pinacol ester. Frontier Specialty Chemicals. [Link]

- Zhang, J., Schmalz, H.-G. (2010). Gold(I)-catalyzed cycloisomerization of enynes containing cyclopropenes.

- Firouzabadi, H., Iranpoor, N., & Gholinejad, M. (2014). Suzuki–Miyaura reaction of aryl halides with boronic acids and pinacol esters promoted by Pd nanoparticles supported on magnetic Fe3O4 nanoparticles modified with agarose (Pd@agarose–Fe3O4).

- Nambu, H., et al. (2004). Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of alkenyl group from boron to boron. Tetrahedron Letters, 45(17), 3449-3452.

- Thomas, A. A., et al. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

- Reddy, B. V. S., et al. (2018). Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds. Molecules, 23(11), 2827.

- Solorio-Alvarado, C. R., et al. (2012). Gold-Catalyzed Regioselective Synthesis of Crowded Cyclopentadienes by Migratory Cycloisomerization of Vinylallenes. Organic Letters, 14(16), 4154-4157.

-

Asymmetric Allylboration of Aldehydes with Pinacol Allylboronates Catalyzed by 1,1′-Spirobiindane-7,7′-diol (SPINOL) Based Phosphoric Acids. ResearchGate. [Link]

- Gioia, B., et al. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes.

Sources

- 1. This compound pinacol ester 97 153724-93-7 [sigmaaldrich.com]

- 2. youtube.com [youtube.com]

- 3. 3-Chloropropenyl-1-boronic acid pinacol ester | [frontierspecialtychemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.fr [fishersci.fr]

- 8. Gold-catalyzed allene cycloisomerization for pyrrole synthesis: towards highly fluorinated BODIPY dyes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. fishersci.com [fishersci.com]

- 10. kitami-it.repo.nii.ac.jp [kitami-it.repo.nii.ac.jp]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. 反式-2-氯甲基乙烯基硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. Gold‐Catalyzed Cycloisomerization Reactions of Boronated Enynes. | Semantic Scholar [semanticscholar.org]

Synthesis pathways for trans-2-Chloromethylvinylboronic acid.

An In-Depth Technical Guide to the Synthesis of trans-2-Chloromethylvinylboronic Acid

Abstract

This compound and its derivatives are valuable building blocks in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical industry through reactions like the Suzuki-Miyaura coupling. This guide provides a comprehensive overview of the primary synthetic pathways to this target molecule, with a core focus on the hydroboration of propargyl chloride. We will delve into the mechanistic principles governing stereoselectivity, provide detailed, field-tested experimental protocols, and present comparative data to inform methodological choices. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this versatile reagent.

Introduction: The Ascendant Role of Vinylboronic Acids in Modern Drug Discovery

Boronic acids and their derivatives have transitioned from chemical curiosities to indispensable tools in medicinal chemistry.[1][2] This shift was catalyzed by the development of robust carbon-carbon bond-forming reactions and a growing understanding of the unique physicochemical properties of the boronic acid moiety.[1] Unlike their carboxylic acid counterparts, boronic acids are Lewis acids, capable of forming reversible covalent bonds with diols, a feature exploited in sensors and drug delivery systems.[3] Their stability, low toxicity, and versatile reactivity make them ideal intermediates in complex synthetic routes.[1]

Vinylboronic acids, in particular, serve as key precursors for creating substituted olefins, which are common structural motifs in a vast array of pharmaceuticals. Their application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient and stereospecific formation of C(sp²)-C(sp²) bonds, a cornerstone of modern synthetic chemistry.

The Target Molecule: this compound

This compound (also known as (E)-3-chloro-1-propene-1-boronic acid) is a bifunctional reagent containing a vinylboronic acid for cross-coupling and a reactive chloromethyl group for subsequent nucleophilic substitution. This dual reactivity makes it a powerful building block for introducing complex side chains or for use in fragment-based drug discovery.

Key Physicochemical Properties:

| Property | This compound | This compound Pinacol Ester |

| CAS Number | 215951-86-3 | 153724-93-7 |

| Molecular Formula | C₃H₆BClO₂ | C₉H₁₆BClO₂ |

| Molecular Weight | 120.34 g/mol | 202.49 g/mol |

| Form | Solid | Liquid |

| Melting Point | 110-113 °C (decomposes) | N/A |

| Boiling Point | N/A | 57-62 °C / 0.3-0.4 mmHg |

| Stability | Prone to dehydration/trimerization | Generally stable, easier to handle and purify |

Due to the inherent instability of many boronic acids, they are often synthesized and stored as their pinacol esters. The pinacol ester of the title compound, (E)-2-(3-Chloro-1-propenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, offers enhanced stability, making it easier to handle, purify via chromatography, and store for extended periods. The free boronic acid can be readily generated by hydrolysis of the ester immediately prior to use.

Core Synthesis Strategy: Hydroboration of Propargyl Chloride

The most direct and widely adopted strategy for the synthesis of this compound derivatives is the hydroboration of propargyl chloride (3-chloro-1-propyne). This reaction involves the addition of a boron-hydride bond across the carbon-carbon triple bond.

Mechanistic Underpinnings: Achieving trans-Selectivity

The hydroboration of alkynes is a classic example of a syn-addition reaction, where the boron and hydrogen atoms add to the same face of the triple bond, typically yielding the cis (or Z) vinylborane. However, the desired product is the trans (or E) isomer. Achieving this reversal in stereoselectivity is the central challenge and requires moving beyond classical hydroboration conditions.

trans-selective hydroborations can be achieved through several mechanisms, most notably by employing transition metal catalysts.[4] Ruthenium-based catalysts, for example, can promote a reaction pathway that results in the formal anti-addition of the B-H bond across the alkyne, leading to the desired trans product.[4][5]

The general workflow for this synthesis is depicted below.

Figure 1: General workflow for the synthesis of this compound.

Pathway A: Catalytic Hydroboration with Pinacolborane (HBpin)

The use of pinacolborane (HBpin) is highly advantageous as it directly yields the stable pinacol ester derivative, obviating the need for a separate protection step. The reaction is typically catalyzed by a transition metal complex that facilitates the trans-addition.

The mechanism often involves the formation of a metal-hydride species which then interacts with the alkyne. The precise pathway can vary but ultimately leads to the formation of the vinylboronate with high stereoselectivity for the E-isomer. The choice of catalyst and solvent is critical for optimizing yield and selectivity.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. trans-Hydroboration of Propargyl Alcohol Derivatives and Related Substrates. | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to trans-2-Chloromethylvinylboronic Acid: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, boronic acids and their derivatives have emerged as indispensable tools. Their unique reactivity, stability, and relatively low toxicity have positioned them at the forefront of cross-coupling reactions and as key pharmacophores in drug design.[1] Among this versatile class of compounds, trans-2-Chloromethylvinylboronic acid represents a valuable building block, offering a unique combination of a reactive vinylboronic acid moiety and a functionalized chloromethyl group. This guide provides an in-depth technical overview of this compound, encompassing its chemical properties, synthesis, and applications, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern drug discovery.

Core Compound Identification and Properties

This compound is a boronic acid derivative used in biochemical research.[2] It is characterized by a vinyl group substituted with a chloromethyl group in the trans configuration and a boronic acid functional group.

| Property | Value | Source |

| CAS Number | 215951-86-3 | [2] |

| Molecular Formula | C₃H₆BClO₂ | [2] |

| Molecular Weight | 120.34 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 110-113 °C (decomposes) | |

| Synonyms | (E)-(3-chloroprop-1-en-1-yl)boronic acid | N/A |

Safety and Handling: this compound is classified as a combustible solid. Appropriate personal protective equipment (PPE), including eyeshields and gloves, should be worn when handling this compound.

A closely related and often used alternative is its pinacol ester, this compound pinacol ester (CAS: 153724-93-7). While the pinacol ester offers enhanced stability and solubility in organic solvents, the free boronic acid can be advantageous in specific reaction conditions, particularly under aqueous Suzuki-Miyaura coupling protocols where it can be generated in situ.

Synthesis and Mechanistic Considerations

The synthesis of vinylboronates, including this compound, can be achieved through various methods. A common and practical approach is the Boron-Wittig reaction, which involves the reaction of a lithiated bis(boronate) with an aldehyde.[3] This method provides good yields and stereoselectivity for the desired trans-isomer.[3]

The general workflow for such a synthesis is depicted below:

Caption: Generalized workflow for the synthesis of a trans-vinylboronic acid.

Causality in Synthesis: The choice of a strong, non-nucleophilic base like Lithium tetramethylpiperidide (LiTMP) is crucial for the efficient deprotonation of the bis(boronate) starting material without undesired side reactions.[3] The subsequent reaction with the appropriate aldehyde at low temperatures ensures kinetic control, favoring the formation of the thermodynamically more stable trans-isomer.[3] The final hydrolysis step to yield the free boronic acid is typically straightforward but must be handled with care, as prolonged exposure to aqueous conditions can lead to protodeboronation.

The Role in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates.[4] This reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients.[5] this compound serves as a versatile coupling partner in these reactions.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

-

Reductive Elimination: The two organic fragments are eliminated from the palladium complex, forming the new C-C bond and regenerating the palladium(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized, self-validating protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system)

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., degassed THF/H₂O mixture)

-

Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

-

Reaction Setup: To a Schlenk tube, add the aryl bromide (1.0 equiv) and the chosen base (3.0 equiv).

-

Solvent Addition: Add the degassed solvent mixture (e.g., THF/H₂O 5:3).

-

Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reagent Addition: Add this compound (1.5 equiv) and the palladium catalyst (e.g., 10 mol %) to the reaction mixture under a positive pressure of the inert gas.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 45-80 °C) with stirring for the required time (typically 12-24 hours).

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Rationale for Protocol Design:

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, making the removal of oxygen essential for catalytic activity.

-

Base: The base is crucial for the transmetalation step, activating the boronic acid for transfer to the palladium center. The choice of base can significantly impact the reaction outcome.

-

Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is a critical step.

-

Excess Boronic Acid: A slight excess of the boronic acid is often used to drive the reaction to completion, especially if the boronic acid is prone to decomposition under the reaction conditions.

Applications in Drug Discovery and Development

Boronic acids have gained significant traction in medicinal chemistry, culminating in the FDA approval of drugs like bortezomib (Velcade®), ixazomib, and vaborbactam.[1][6] The boron atom in these molecules often acts as a key interacting element with biological targets, such as the active site of proteasomes.[1]

This compound provides a scaffold that can be elaborated into more complex molecules with potential therapeutic applications. The vinyl group can participate in further chemical transformations, while the chloromethyl group serves as a handle for introducing other functional groups or for covalent modification of biological targets. The ability to readily form C-C bonds via Suzuki-Miyaura coupling allows for the efficient construction of diverse chemical libraries for screening against various diseases.[5]

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to trans-2-Chloromethylvinylboronic Acid Pinacol Ester: Properties, Reactivity, and Applications

A Senior Application Scientist's Perspective on a Versatile Building Block in Modern Organic Synthesis

Disclaimer: Initial research indicates that "trans-2-Chloromethylvinylboronic acid pinacol ester" is a specific and non-standard chemical designation. A compound with the CAS number 153724-93-7, identified as this compound pinacol ester or (E)-2-(3-Chloro-1-propenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is commercially available and its data is presented herein.[1] This guide will focus on the properties and applications of this compound, providing a comprehensive technical overview for researchers and drug development professionals.

Introduction: A Versatile Tool for Carbon-Carbon Bond Formation

In the landscape of modern organic chemistry, the ability to efficiently construct carbon-carbon bonds is of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of this field, recognized with a Nobel Prize for its significance.[2] At the heart of this and other powerful transformations are organoboron compounds, with boronic acid pinacol esters being particularly favored for their stability and versatility.[2][3]

This compound pinacol ester emerges as a valuable building block, offering a unique combination of a reactive vinylboronate moiety and a functionalized chloromethyl group. This structure allows for sequential and diverse chemical modifications, making it a powerful tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[4][5][6] The pinacol ester group enhances the stability of the boronic acid, making it easier to handle and purify compared to the free boronic acid, while still allowing for efficient participation in cross-coupling reactions.[2][5]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in any synthetic protocol. The key properties of this compound pinacol ester are summarized below.

| Property | Value | Source |

| CAS Number | 153724-93-7 | [1] |

| Molecular Formula | C9H16BClO2 | [1] |

| Molecular Weight | 202.49 g/mol | [1] |

| Appearance | Colorless to amber liquid | [4][5] |

| Boiling Point | 57-62 °C at 0.3-0.4 mmHg | [1] |

| Density | 1.028 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.4603 | [1] |

| Flash Point | 100 °C (212.0 °F) - closed cup | [1] |

These properties indicate a relatively non-volatile, combustible liquid under standard conditions. Its liquid state at room temperature facilitates easy handling and dispensing in a laboratory setting.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound pinacol ester is dominated by two key functional groups: the vinylboronic acid pinacol ester and the allylic chloride. This dual functionality is the cornerstone of its utility in multi-step syntheses.

The Vinylboronic Acid Pinacol Ester Moiety: A Gateway to C-C Bonds

The primary role of the vinylboronic acid pinacol ester is to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][7] In this reaction, the vinyl group is transferred to an organic halide or triflate, forming a new carbon-carbon bond.[2]

The pinacol ester serves to protect the boronic acid, preventing protodeboronation and other unwanted side reactions, thereby increasing its stability for storage and handling.[2] The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex.

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

The Allylic Chloride: A Handle for Further Functionalization

The presence of the chloromethyl group provides a reactive site for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups after the initial cross-coupling reaction, or potentially before, depending on the desired synthetic route and the compatibility of the functional groups with the coupling conditions. This sequential reactivity is a key feature that enhances the synthetic value of this building block.

Experimental Protocols: A Practical Guide

The following section provides a representative, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction using a vinylboronic acid pinacol ester. This protocol is intended as a general guideline and may require optimization for specific substrates and scales.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

-

Aryl halide (or triflate) (1.0 equiv)

-

This compound pinacol ester (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., K2CO3, Na2CO3, KOt-Bu, 2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., Dioxane, Toluene, THF, DMF), often with a small amount of water

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, palladium catalyst, and base.

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the this compound pinacol ester. If an aqueous base solution is used, it is added at this stage.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Figure 2: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

The utility of vinylboronic acid pinacol esters, and by extension this compound pinacol ester, is extensive in both academic research and industrial applications, particularly in the pharmaceutical sector.[4][5][6]

-

Pharmaceutical Intermediates: These compounds are crucial intermediates in the synthesis of APIs.[4][5][6] The vinyl group can be a key structural motif in a drug molecule or a precursor to other functional groups.

-

Complex Molecule Synthesis: The ability to form C-C bonds with high efficiency and functional group tolerance makes them indispensable in the total synthesis of complex natural products.[5]

-

Materials Science: Vinylboronates are used in the synthesis of conjugated polymers and other advanced materials with specific electronic and optical properties.[5]

-

Agrochemicals: The development of new pesticides and herbicides often relies on synthetic pathways that utilize cross-coupling reactions.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound pinacol ester.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1][8]

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.[9][10]

-

Storage: Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[8] It should be kept in a tightly sealed container, preferably under an inert atmosphere, as boronic esters can be sensitive to air and moisture.[8]

-

In case of contact:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8][11]

-

Skin: Wash off immediately with plenty of soap and water.[8][11]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[8]

-

Ingestion: Do not induce vomiting. Clean mouth with water and seek medical attention.[10][11]

-

Conclusion

This compound pinacol ester is a highly versatile and valuable reagent in the arsenal of the modern synthetic chemist. Its stable yet reactive nature, coupled with the dual functionality of the vinylboronate and the chloromethyl group, provides a powerful platform for the construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and handling requirements is essential for its successful application in the synthesis of novel pharmaceuticals, agrochemicals, and materials. As the demand for more efficient and selective synthetic methodologies continues to grow, the importance of well-designed building blocks like this compound pinacol ester will undoubtedly increase.

References

- Mastering Suzuki Coupling: The Role of Vinylboronic Acid Pinacol Ester. Google Cloud.

- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.

- Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- This compound pinacol ester 97% 153724-93-7. Sigma-Aldrich.

- Vinylboronic acid, pinacol ester. Apollo Scientific.

- Miyaura Borylation Reaction. Organic Chemistry Portal.

- Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.

- Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information.

- Understanding the Properties and Applications of Vinylboronic Acid Pinacol Ester. Google Cloud.

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.

- SAFETY D

- Safety D

- Vinylboronic Acid Pinacol Ester: A Foundation for Advanced Chemical Synthesis. Google Cloud.

- Boric acid, pinacol ester. PubChem.

- boronic esters. Organic Syntheses Procedure.

- Comparison of reactivity of different boron reagents (a) The predicted...

- Vinylboronic acid pinacol ester - 75927-49-0 - Structure, Synthesis, Properties. Molbase.

- E-2-Chloromethylvinylboronic acid pinacol ester CAS#: 873077-21-5. ChemicalBook.

- E-2-(3-Chlorophenyl)vinylboronic acid,pinacol ester. MySkinRecipes.

- SAFETY D

- 2-(Ethoxycarbonyl)vinylboronic acid pinacol ester. Frontier Specialty Chemicals.

- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.

- Vinylboronic acid pinacol ester Yes phenothiazine stabilizer, 95 75927-49-0. Sigma-Aldrich.

- (E)-2-Cyclopropylvinylboronic acid pinacol ester, min 97%, 1 gram. G-Biosciences.

- Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron.

- 2-ETHOXYCARBONYLVINYLBORONIC ACID PINACOL ESTER CAS#: 1009307-13-4. ChemicalBook.

- Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow.

- Transition metal-free synthesis of alkyl pinacol boronates. Organic & Biomolecular Chemistry (RSC Publishing).

- SAFETY D

- 2-(Ethoxycarbonyl)vinylboronic acid pinacol ester. Santa Cruz Biotechnology.

Sources

- 1. This compound pinacol ester 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. keyorganics.net [keyorganics.net]

- 11. fishersci.com [fishersci.com]

The Genesis of a Synthetic Linchpin: An In-Depth Technical Guide to the Initial Research and Discovery of Vinylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylboronic acids, now indispensable reagents in synthetic chemistry, particularly in the construction of complex molecules for drug discovery, have a rich history rooted in the mid-20th century's exploration of organoboron chemistry. This technical guide delves into the foundational research that led to the discovery and initial understanding of these versatile building blocks. We will explore the pioneering synthetic methodologies, the early characterization techniques that confirmed their existence, and the nascent understanding of their reactivity that hinted at their future synthetic potential. This guide aims to provide a comprehensive historical and technical perspective for researchers who utilize these powerful tools in their daily work.

Introduction: The Dawn of Organoboron Chemistry and the Quest for Unsaturated Derivatives

The field of organoboron chemistry was irrevocably shaped by the pioneering work of individuals like Edward Frankland, who first reported the synthesis of an alkylboronic acid in 1860.[1][2][3] However, it was the subsequent decades of research that truly unlocked the synthetic potential of these compounds. A pivotal moment in this journey was the exploration of methods to introduce unsaturation into the organic moiety attached to the boron atom. The development of vinylboronic acids, in particular, represented a significant leap forward, offering a gateway to the stereospecific synthesis of substituted alkenes and participating in a wide array of carbon-carbon bond-forming reactions.

This guide will illuminate the initial chapters of the vinylboronic acid story, focusing on the key discoveries and the brilliant minds behind them. We will examine the early synthetic routes, the challenges faced by the pioneering chemists, and the fundamental principles that govern the reactivity of these now-ubiquitous reagents.

The First Synthesis: A Landmark Achievement in Organoboron Chemistry

While the groundwork was laid by many, a significant breakthrough in the synthesis of the parent vinylboronic acid (ethenylboronic acid) was reported in the mid-20th century. One of the earliest documented preparations is a testament to the ingenuity and perseverance of early organoboron chemists. A key publication from 1960 in the Journal of the American Chemical Society stands as a landmark in this field.

Early Synthetic Protocol: Reaction of Acetylene with Diborane

The initial synthesis of vinylboronic acid involved the direct hydroboration of acetylene with diborane. This reaction, a cornerstone of the work pioneered by Nobel laureate H.C. Brown, provided a direct route to this valuable compound.[4][5]

Experimental Protocol: Hydroboration of Acetylene (Conceptual Reconstruction based on early reports)

-

Step 1: Generation of Diborane: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen inlet, a solution of sodium borohydride in diglyme is prepared.

-

Step 2: Introduction of Acetylene: Purified acetylene gas is bubbled through the reaction mixture at a controlled rate.

-

Step 3: Hydroboration: A solution of boron trifluoride etherate in diglyme is added dropwise to the reaction mixture. The reaction is typically maintained at a low temperature (e.g., 0 °C) to control the reactivity of diborane.

-

Step 4: Hydrolysis: After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction. The resulting trivinylborane is then carefully hydrolyzed by the slow addition of water.

-

Step 5: Isolation and Purification: The aqueous layer is separated, and the organic layer is extracted with a suitable solvent. The combined aqueous extracts are then acidified, and the vinylboronic acid is extracted. The product is then purified by recrystallization.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of flame-dried glassware and a nitrogen atmosphere is critical due to the high reactivity of diborane and other organoborane intermediates with moisture and oxygen.

-

Controlled Addition: The dropwise addition of boron trifluoride etherate allows for the in-situ generation of diborane at a controlled rate, preventing runaway reactions.

-

Low Temperature: Maintaining a low temperature is crucial to manage the exothermicity of the reaction and to minimize side reactions, such as the further hydroboration of the initially formed vinylborane.

-

Careful Hydrolysis: The hydrolysis step must be performed cautiously as the reaction of trivinylborane with water can be vigorous.

Initial Characterization: Confirming a Novel Structure

In the era of the initial discovery, the characterization of new compounds relied heavily on classical methods and emerging spectroscopic techniques. The confirmation of the vinylboronic acid structure was a critical step in establishing its identity and understanding its properties.

Physical Properties

Early reports on vinylboronic acid described it as a crystalline solid with a melting point of approximately 74 °C.[6] This physical characteristic provided an initial measure of its purity and identity.

Spectroscopic Evidence

Infrared (IR) Spectroscopy: In the early days of its discovery, IR spectroscopy was a primary tool for structural elucidation. The IR spectrum of vinylboronic acid would have been characterized by several key absorption bands:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups of the boronic acid, likely showing evidence of hydrogen bonding.

-

C=C Stretching: An absorption in the region of 1620-1640 cm⁻¹, confirming the presence of the vinyl group's carbon-carbon double bond.

-

B-O Stretching: A strong band typically found in the 1300-1400 cm⁻¹ region, indicative of the boron-oxygen single bonds.

-

=C-H Bending: Out-of-plane bending vibrations for the vinyl hydrogens, appearing in the 900-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR spectroscopy was in its earlier stages of development, it would have been a powerful tool for confirming the structure. A hypothetical early ¹H NMR spectrum would be expected to show:

-

Vinyl Protons: A complex multiplet in the vinylic region (typically δ 5.5-6.5 ppm), showing characteristic cis, trans, and geminal coupling constants.

-

Hydroxyl Protons: A broad singlet that would be exchangeable with D₂O.

It's important to note that obtaining clean NMR spectra of boronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines), which can lead to complex or broadened spectra.[7] Early researchers may have overcome this by derivatizing the boronic acid to its ester or by using specific solvents to break up the oligomers.[7]

Mechanistic Insights: The Hydroboration of Alkynes

The synthesis of vinylboronic acids via the hydroboration of alkynes is a cornerstone of their preparation. Understanding the mechanism of this reaction is crucial for controlling the stereochemistry and regiochemistry of the product. The work of H.C. Brown was instrumental in elucidating these mechanistic details.[4][5]

The Four-Membered Transition State and Stereoselectivity

The hydroboration of alkynes proceeds through a concerted, four-membered transition state. In this transition state, the boron and hydrogen atoms of the B-H bond add across the triple bond simultaneously.

Figure 1: Concerted addition of the B-H bond across the alkyne triple bond.

This concerted mechanism dictates a syn-addition, meaning that the boron and hydrogen atoms are delivered to the same face of the triple bond. This results in the formation of a (Z)-vinylborane, where the R group and the borane moiety are on the same side of the newly formed double bond.

Regioselectivity: The Role of Sterics and Electronics

The addition of the borane to an unsymmetrical alkyne is highly regioselective. The boron atom, being the more electrophilic part of the B-H bond, preferentially adds to the less sterically hindered carbon atom of the triple bond. Electronic factors also play a role, with the boron adding to the more electron-rich carbon. In the case of terminal alkynes, this results in the boron atom adding to the terminal carbon, a phenomenon known as anti-Markovnikov addition.

Figure 2: Regioselective hydroboration of a terminal alkyne.

The Emergence of Vinylboronic Esters: Enhancing Stability and Synthetic Utility

While the initial synthesis of vinylboronic acid was a landmark achievement, the compound itself presented challenges in terms of stability and handling, primarily due to its propensity to dehydrate and form boroxines. The work of chemists like D.S. Matteson in developing methods for the synthesis and application of boronic esters was transformative. Vinylboronic esters, particularly those derived from diols like pinacol, offered enhanced stability, better solubility in organic solvents, and predictable reactivity.

Early Methods for Esterification

The conversion of vinylboronic acid to its corresponding ester could be achieved by reaction with a diol, often with azeotropic removal of water to drive the equilibrium towards the ester product.

Table 1: Comparison of Vinylboronic Acid and its Pinacol Ester

| Property | Vinylboronic Acid | Vinylboronic Acid Pinacol Ester |

| Physical State | Crystalline Solid | Liquid or Low-Melting Solid |

| Stability | Prone to dehydration to form boroxines | Generally stable to air and moisture |

| Solubility | Soluble in polar solvents | Soluble in a wide range of organic solvents |

| Handling | Can be challenging due to oligomerization | Easier to handle and purify |

Conclusion: A Foundation for Modern Synthesis

The initial research and discovery of vinylboronic acids laid the groundwork for a revolution in organic synthesis. The pioneering work on their synthesis via hydroboration and the subsequent development of stable and versatile boronic esters provided the chemical community with a powerful new tool. The fundamental principles of their reactivity, elucidated in these early studies, continue to guide their application in the synthesis of complex natural products, pharmaceuticals, and advanced materials. This in-depth look at their origins serves as a reminder of the ingenuity and perseverance of the scientists who first brought these remarkable molecules to light, paving the way for the sophisticated synthetic methodologies we employ today.

References

-

Brown, H. C. Nobel Lecture. NobelPrize.org. [Link]

- Brown, H.C. (1956).

-

Khan Academy. Hydroboration-oxidation: Mechanism. Khan Academy. [Link]

-

Matteson, D. S. (2013). Boronic esters in asymmetric synthesis. Journal of Organic Chemistry, 78(20), 10009-10023. [Link]

- Matteson, D. S. (1963). Boronic Esters in Stereodirected Synthesis. Tetrahedron, 19(8), 1859-1885.

-

Chemistry LibreTexts. (2023). Hydroboration-Oxidation of Alkenes. Chemistry LibreTexts. [Link]

-

Starkov, P. (2011). Applications of boronic acids in organic synthesis. Semantic Scholar. [Link]

-

Wikipedia. Boronic acid. Wikipedia. [Link]

- Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198.

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

- Raines, R. T., et al. (2016). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 113(49), 13912-13917.

- Eising, S., et al. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction.

-

Organoboron Compounds. vinylboronic acid - 4363-34-2 - Structure, Synthesis, Properties. Organoboron Compounds. [Link]

-

Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

- Martins, C., et al. (2020).

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. [Link]

-

ResearchGate. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. ResearchGate. [Link]

-

ResearchGate. (2021). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. ResearchGate. [Link]

-

ResearchGate. (2022). Stereoselective Bromoboration of Acetylene with Boron Tribromide: Preparation and Cross-Coupling Reactions of ( Z )-Bromovinylboronates. ResearchGate. [Link]

-

ResearchGate. (2023). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. [Link]

-

Yale University Department of Chemistry. Hydroboration. Yale University. [Link]

-

ChemBK. Boronic acid, ethenyl-. ChemBK. [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. researchgate.net [researchgate.net]

- 5. Untitled Document [ursula.chem.yale.edu]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to trans-2-Chloromethylvinylboronic Acid: Synthesis, Reactivity, and Therapeutic Potential

This guide offers a comprehensive overview of trans-2-chloromethylvinylboronic acid, a molecule of significant interest in organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthetic routes, characteristic reactivity, and potential applications, particularly in the realm of drug development. This document is intended for researchers and scientists in the chemical and pharmaceutical sciences, providing both foundational knowledge and insights into its practical application.

Core Properties and Structural Attributes

This compound is an organoboron compound characterized by a boronic acid group and a chloromethyl group attached to a vinyl backbone in a trans configuration. This unique arrangement of functional groups imparts a distinct reactivity profile that makes it a valuable synthetic intermediate.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 215951-86-3 | [1][2][3] |

| Molecular Formula | C₃H₆BClO₂ | [2] |

| Molecular Weight | 120.34 g/mol | [1][2][3] |

| Appearance | Solid | [1][3] |

| Melting Point | 110-113 °C (decomposes) | [1][3] |

| SMILES String | [H]\C(CCl)=C([H])B(O)O | [1][3] |

| InChI Key | JMTGSXGIIONQHI-OWOJBTEDSA-N | [1][3] |

Structural Representation

The structure of this compound is fundamental to understanding its reactivity. The boronic acid moiety is a Lewis acid, capable of interacting with Lewis bases, while the vinyl chloride provides a handle for various coupling reactions.

Caption: Chemical structure of this compound.

Synthesis Strategies

The synthesis of vinylboronates is a well-established area of organic chemistry. One prominent method that is applicable to the synthesis of trans-vinylboronates is the Boron-Wittig reaction.[4]

The Boron-Wittig Reaction

This reaction provides a practical route to trans-vinylboronates from aldehydes.[4] The general scheme involves the reaction of a lithiated bis(boronate) with an aldehyde.

Caption: General workflow of the Boron-Wittig reaction for vinylboronate synthesis.

Hypothetical Synthesis of this compound

Step-by-Step Protocol (Hypothetical):

-

Preparation of the Boron-Wittig Reagent: Bis(pinacolato)borylmethane is treated with a strong base, such as lithium tetramethylpiperidide (LiTMP), at low temperature (e.g., 0 °C to -78 °C) in an appropriate solvent like THF to generate the lithiated species.[4]

-

Reaction with Chloroacetaldehyde: A solution of chloroacetaldehyde in the same solvent is added to the reaction mixture. The reaction is typically allowed to proceed for several hours at low temperature before warming to room temperature.[4]

-

Workup and Purification: The reaction is quenched, and the crude product, the pinacol ester of this compound, is extracted and purified, typically by silica gel chromatography.[4]

-

Deprotection: The pinacol ester is then hydrolyzed to the free boronic acid, for example, by treatment with an acid or by transesterification with a diol that can be easily removed.

Reactivity and Applications in Organic Synthesis

The dual functionality of this compound makes it a versatile building block. Its pinacol ester derivative is noted as a reactant in Suzuki coupling reactions.[5]

Suzuki Coupling

The vinylboronic acid (or its ester) can participate in palladium-catalyzed Suzuki coupling reactions with a variety of organic halides or triflates. This allows for the formation of a new carbon-carbon bond at the boron-bearing carbon, enabling the synthesis of more complex molecules. The trans-stereochemistry of the double bond is typically retained during this process.

Other Potential Reactions

The chloromethyl group can also undergo nucleophilic substitution reactions, providing another avenue for functionalization. The boronic acid moiety can be involved in other transformations as well, such as Chan-Lam coupling for the formation of carbon-heteroatom bonds.

Potential in Drug Development: A Focus on Protease Inhibition

Boronic acids have emerged as a significant class of compounds in medicinal chemistry, with several approved drugs, such as bortezomib, featuring this functional group.[6][7] They are particularly well-known for their ability to act as protease inhibitors.[8][9]

Mechanism of Protease Inhibition by Boronic Acids

Boronic acids can act as transition-state analogs for the hydrolysis of peptide bonds by serine proteases. The boron atom, being Lewis acidic, can form a covalent, yet reversible, bond with the hydroxyl group of the catalytic serine residue in the active site of the protease. This forms a stable tetrahedral intermediate that mimics the transition state of peptide bond cleavage, thereby inhibiting the enzyme.

Caption: Proposed mechanism of protease inhibition by a boronic acid.

Potential of this compound as a Protease Inhibitor

Given the established role of boronic acids as protease inhibitors, this compound represents a potential scaffold for the design of novel therapeutic agents.[10] The vinyl chloride moiety could be tailored through synthetic modifications, such as Suzuki coupling, to introduce substituents that interact with specific pockets in the active site of a target protease, thereby enhancing potency and selectivity. This approach has been successfully employed in the development of highly potent inhibitors for enzymes like HIV protease.[11][12] The development of boronic acid-containing drugs has been a significant advancement in treating diseases like multiple myeloma.[6][7][13]

Analytical Characterization

A comprehensive characterization of this compound is crucial to confirm its identity and purity. A combination of spectroscopic and analytical techniques would be employed.

| Analytical Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the double bond. ¹H, ¹³C, and ¹¹B NMR would be particularly informative. |

| Fourier Transform Infrared (FTIR) Spectroscopy | Identifies the presence of key functional groups, such as the O-H stretch of the boronic acid, the C=C stretch of the vinyl group, and the C-Cl stretch.[14] |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[14] |

| Elemental Analysis | Measures the percentage composition of elements (C, H) to verify the empirical formula. |

| Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound.[15] |

Safety and Handling

Proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1][16] In case of dust formation, use a suitable respirator.[1]

-

Handling: Avoid contact with skin and eyes.[17] Do not breathe dust.[16] Handle in a well-ventilated area.[16]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

Incompatibilities: Avoid strong oxidizing agents and bases.[16]

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in both synthetic organic chemistry and medicinal chemistry. Its unique combination of a reactive boronic acid and a functionalizable vinyl chloride group makes it an attractive building block for the synthesis of complex molecules. Furthermore, its potential as a scaffold for the design of novel protease inhibitors warrants further investigation, building upon the success of other boronic acid-based therapeutics. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in scientific research and development.

References

- 1. This compound = 95 215951-86-3 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound = 95 215951-86-3 [sigmaaldrich.com]

- 4. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 反式-2-氯甲基乙烯基硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms Of Macromolecular Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sub-picomolar Inhibition of HIV-1 Protease with a Boronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sub-Picomolar Inhibition of HIV-1 Protease with a Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

The Vinylboronic Acid Functional Group: A Technical Guide to Its Reactivity Profile

Introduction: The Versatile Vinyl Synthon in Modern Chemistry

To the researchers, scientists, and drug development professionals navigating the intricate landscape of modern organic synthesis, the strategic choice of building blocks is paramount. Among the vast arsenal of synthetic tools, the vinylboronic acid functional group and its derivatives, particularly boronate esters, have emerged as exceptionally versatile and powerful synthons. Their unique electronic properties, coupled with their broad reactivity, make them indispensable for the construction of complex molecular architectures, from advanced materials to life-saving pharmaceuticals.

This technical guide provides an in-depth exploration of the reactivity profile of the vinylboronic acid functional group. Moving beyond a mere catalog of reactions, we will delve into the mechanistic underpinnings that govern its behavior, offering field-proven insights into why certain experimental choices are made. Our focus is on providing a self-validating system of knowledge, where a deep understanding of the causality behind the reactivity empowers the practicing scientist to troubleshoot, innovate, and ultimately, succeed. We will explore the core transformations that define the utility of vinylboronic acids, including their synthesis, their pivotal role in cross-coupling chemistry, their utility in multicomponent reactions, their behavior in pericyclic reactions, and their participation in conjugate additions, among others.

Chapter 1: Foundational Principles – Structure, Stability, and Synthesis

The Electronic Nature of the Vinylboronic Acid Moiety

The reactivity of a vinylboronic acid is fundamentally dictated by the electronic interplay between the vinyl C=C double bond and the adjacent boronic acid group [-B(OH)₂]. The boron atom, with its vacant p-orbital, acts as a Lewis acid and exerts a significant electron-withdrawing effect on the vinyl group. This polarization is a key determinant of its reaction pathways.

-

As a Nucleophile: In transition metal-catalyzed reactions like the Suzuki-Miyaura coupling, the vinyl group, after activation, is transferred as a nucleophilic vinyl equivalent.

-

As an Electrophile (Dienophile): In pericyclic reactions such as the Diels-Alder reaction, the electron-deficient nature of the double bond makes the vinylboronic acid an excellent dienophile.[1][2]

Boronic Acids vs. Boronate Esters: A Critical Choice

A crucial practical consideration is the choice between using a free vinylboronic acid or a more stable boronate ester, most commonly the pinacol ester. This decision represents a trade-off between reactivity and stability.[3][4]

| Feature | Vinylboronic Acid | Vinylboronic Acid Pinacol Ester | Causality & Field Insights |

| Reactivity | Generally more reactive | Less reactive | The Lewis acidity of the free boronic acid often facilitates faster transmetalation in cross-coupling reactions.[3][5] However, many boronate esters are believed to hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions.[4] |

| Stability | Prone to decomposition (e.g., protodeboronation, oxidation, polymerization) | Significantly more stable | The pinacol group provides steric bulk and protects the boron center, making the esters easier to handle, purify by chromatography, and store for long periods.[3] This stability is crucial for multi-step syntheses. |

| Handling | Can be challenging to purify and store; may exist as boroxines (cyclic trimers) | Often crystalline solids, easy to handle | For complex syntheses where starting material purity is paramount, the use of a well-characterized, stable boronate ester is often the superior choice to ensure reproducibility. |

Synthesis of Vinylboronic Acids and Esters

The most common and versatile method for synthesizing vinylboronates is the hydroboration of terminal alkynes. This reaction can be catalyzed by a variety of metals, with catalysts based on iron, ruthenium, and zirconium being prominent. The choice of catalyst and conditions allows for high control over regio- and stereoselectivity, typically affording the (E)-vinylboronate.

This protocol is adapted from methodologies demonstrating highly chemo-, regio-, and stereoselective synthesis of vinyl boronic esters.

-

Catalyst Preparation: In a nitrogen-filled glovebox, an oven-dried vial is charged with an iron(II) pre-catalyst (e.g., [FeCl₂(ligand)], 1 mol%) and the appropriate ligand.

-

Reaction Setup: The vial is removed from the glovebox, and under a positive pressure of argon, anhydrous solvent (e.g., THF) is added, followed by the alkyne substrate (1.0 equiv.).

-

Reagent Addition: Pinacolborane (1.1 equiv.) is added dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or GC-MS until consumption of the starting alkyne is complete (typically 1-2 hours).

-

Workup and Purification: The solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel (pre-treated with a solution of 1% triethylamine in the eluent to prevent degradation) or by distillation to afford the pure (E)-vinylboronic acid pinacol ester.

Chapter 2: The Cornerstone Reaction – Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most important application of vinylboronic acids, enabling the formation of C(sp²)-C(sp²) bonds with exceptional reliability and functional group tolerance.[6][7] Vinylboronic acids and their esters serve as the vinyl nucleophile equivalent, coupling with a variety of organic halides and triflates.

Mechanism and the Role of the Base

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The base plays a critical role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates the transfer of the vinyl group from boron to the palladium center.[3]

// Nodes for the cycle Pd0 [label="Pd(0)L₂"]; OA [label="Oxidative\nAddition"]; PdII_RX [label="R¹-Pd(II)L₂-X"]; TM [label="Transmetalation"]; PdII_R1R2 [label="R¹-Pd(II)L₂-R²"]; RE [label="Reductive\nElimination"]; Product [label="R¹-R²", shape=box, style=rounded, penwidth=1.5, color="#34A853", fontcolor="#202124"];

// Nodes for the boronic acid activation BoronicAcid [label="R²-B(OH)₂", shape=box, style="rounded,filled", fillcolor="#F1F3F4"]; Base [label="Base (e.g., OH⁻)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AteComplex [label="[R²-B(OH)₃]⁻", shape=box, style="rounded,filled", fillcolor="#F1F3F4"];

// Cycle layout Pd0 -> OA [label=" R¹-X"]; OA -> PdII_RX; PdII_RX -> TM; TM -> PdII_R1R2; PdII_R1R2 -> RE; RE -> Pd0; RE -> Product [style=dashed, color="#34A853"];

// Boronic acid activation pathway BoronicAcid -> AteComplex [label="+ Base"]; AteComplex -> TM [label=" Transfers R²", color="#EA4335"]; Base -> BoronicAcid [style=invis]; // for layout } .dot Caption: Suzuki-Miyaura catalytic cycle.

Causality Insight: The choice of base (e.g., K₂CO₃, K₃PO₄, CsF) and solvent system (e.g., Dioxane/H₂O, Toluene/EtOH) is critical and interdependent. For sensitive substrates prone to protodeboronation (the undesired replacement of the -B(OH)₂ group with a proton), using a milder base like potassium fluoride (KF) or switching to anhydrous conditions can be a successful strategy.[9]

Experimental Protocol: Coupling of Vinylboronic Acid Pinacol Ester with an Aryl Bromide

This protocol is a representative procedure for a standard Suzuki-Miyaura coupling.

-

Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), vinylboronic acid pinacol ester (1.2 equiv.), and a powdered base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

-

Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane:Water) via syringe. The reaction concentration is typically 0.1 M with respect to the limiting reagent.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired vinylated arene.

Chapter 3: Multicomponent Mastery – The Petasis-Borono-Mannich Reaction

The Petasis-Borono-Mannich (PBM) reaction is a powerful three-component reaction that couples a carbonyl compound, an amine, and a vinyl- or aryl-boronic acid to form substituted amines.[10][11] This transformation is highly valued for its ability to rapidly build molecular complexity from simple, readily available starting materials.[12]

Mechanism: The "Ate Complex" as the Key Intermediate

The reaction is believed to proceed through the initial formation of an iminium ion from the amine and carbonyl components. A key feature of the mechanism, especially when using α-hydroxy aldehydes or glyoxylic acid, is the formation of a tetracoordinate boron "ate" complex.[13][14] This intermediate is formed by the reaction of the boronic acid with a hydroxyl group on the aldehyde-amine adduct. This complexation increases the nucleophilicity of the vinyl group and facilitates its intramolecular transfer to the electrophilic iminium carbon.[15]